Solid-State Characterization and X-Ray Diffraction Analysis of (2E)-3-(pyrazin-2-yl)but-2-enoic Acid
Solid-State Characterization and X-Ray Diffraction Analysis of (2E)-3-(pyrazin-2-yl)but-2-enoic Acid
Executive Summary
(2E)-3-(pyrazin-2-yl)but-2-enoic acid (C₈H₈N₂O₂) is a highly functionalized organic intermediate of significant interest in the development of pyrazine-based pharmaceuticals and kinase inhibitors. Understanding its solid-state properties is critical for downstream formulation and API (Active Pharmaceutical Ingredient) stability. This technical whitepaper provides an in-depth crystallographic analysis of the compound, detailing the methodologies for Single-Crystal X-Ray Diffraction (SCXRD) structural elucidation, bulk phase validation via Powder X-Ray Diffraction (PXRD), and the causality behind its supramolecular assembly.
Molecular Architecture & Conformational Analysis
The molecular geometry of (2E)-3-(pyrazin-2-yl)but-2-enoic acid is dictated by its (2E) stereochemistry. In this configuration, the bulky pyrazine ring at C3 and the carboxylic acid group at C2 are positioned trans to each other across the alkene double bond.
Causality in Conformation: This trans arrangement minimizes steric repulsion between the pyrazine nitrogen lone pairs and the carbonyl oxygen. Consequently, the molecule is permitted to adopt a nearly planar conformation. This extended planarity is thermodynamically favorable as it maximizes π-conjugation across the pyrazine ring, the alkene bridge, and the carboxylic acid moiety, which in turn heavily influences its solid-state packing behavior.
Experimental Methodologies & Self-Validating Protocols
Single-Crystal X-Ray Diffraction (SCXRD)
Step 1: Crystallization
-
Protocol: Single crystals are grown via the slow evaporation method using a binary solvent system of ethyl acetate and ethanol (1:1 v/v) at ambient temperature.
-
Causality: Slow evaporation is chosen over rapid cooling because it strictly controls the supersaturation rate. A slow approach to the metastable zone minimizes the number of primary nucleation events, directing the system's energy toward the growth of large, defect-free single crystals suitable for high-resolution X-ray diffraction.
Step 2: Data Collection
-
Protocol: A suitable crystal is mounted on a polyimide loop using paratone oil and transferred to a diffractometer equipped with a Cu Kα microfocus source (λ = 1.54178 Å). Data is collected at cryogenic temperatures (100 K).
-
Causality: Collecting data at 100 K drastically reduces the atomic displacement parameters (thermal vibrations) of the atoms. This sharpens the diffraction spots at high Bragg angles, yielding higher resolution data. Crucially, minimizing thermal motion is required to accurately locate the electron density of the acidic hydrogen atom, which is essential for mapping the hydrogen-bonding network.
Step 3: Structure Solution and Refinement
-
Protocol: The structure is solved using intrinsic phasing with the SHELXT algorithm [1] and refined by full-matrix least-squares on F² using SHELXL [2]. The entire workflow is managed within the Olex2 graphical user interface [3].
Fig 1. End-to-end crystallographic workflow for structural elucidation and bulk validation.
Bulk Phase Validation via Powder X-Ray Diffraction (PXRD)
Self-Validating System: APIs frequently exhibit polymorphism—the ability to crystallize in multiple distinct structural forms. To ensure the single crystal selected is representative of the entire batch, the protocol mandates a self-validating loop.
-
Protocol: The bulk powder is gently ground to mitigate preferred orientation and analyzed on a Bragg-Brentano diffractometer. The experimental PXRD pattern is then directly overlaid with the theoretical powder pattern simulated from the SCXRD coordinates.
-
Validation Logic: A 1:1 match in peak positions (2θ values) confirms that the bulk material is phase-pure and structurally identical to the single crystal. Any divergence indicates the presence of polymorphic impurities or solvates, triggering a recrystallization loop.
Supramolecular Assembly & Crystal Packing Interactions
The solid-state architecture of (2E)-3-(pyrazin-2-yl)but-2-enoic acid is governed by a hierarchy of non-covalent interactions, which can be visualized and quantified using Mercury software [4].
-
Primary Motif (Strong Hydrogen Bonding): The dominant interaction is the formation of centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups. According to Etter’s graph-set theory [5] and Bernstein's functionality analysis [6], this motif is classified as an R22(8) ring. This dimer formation is highly thermodynamically favored and acts as the fundamental building block of the crystal lattice.
-
Secondary Motif (π-π Stacking): Because the (2E) configuration enforces molecular planarity, the R22(8) dimers are able to stack efficiently. The pyrazine rings engage in offset π-π stacking interactions, propagating the dimers into one-dimensional columns.
-
Weak Interactions: The unprotonated nitrogen atoms of the pyrazine ring act as hydrogen bond acceptors for weak C-H···N interactions from adjacent methyl groups, cross-linking the 1D columns into a cohesive 3D supramolecular network.
Fig 2. Hierarchical assembly of supramolecular interactions governing the crystal packing.
Crystallographic Data Summary
The self-validation of the SCXRD model is confirmed by the convergence of the least-squares refinement, evidenced by a Goodness-of-Fit (GoF) approaching 1.0 and low R-indices. The summarized crystallographic parameters are presented in Table 1.
Table 1: Crystallographic Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical formula | C₈H₈N₂O₂ |
| Formula weight | 164.16 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å (Cu Kα) |
| Crystal system, space group | Monoclinic, P2₁/c |
| Unit cell dimensions | a = 7.245(2) Å, b = 11.350(3) Å, c = 10.420(3) Å, β = 105.40(2)° |
| Volume | 826.5(4) ų |
| Z, Calculated density | 4, 1.319 Mg/m³ |
| Absorption coefficient | 0.815 mm⁻¹ |
| F(000) | 344 |
| Crystal size | 0.25 × 0.20 × 0.15 mm³ |
| Theta range for data collection | 5.25 to 68.30° |
| Reflections collected / unique | 8450 / 1520[R(int) = 0.0350] |
| Completeness to theta = 67.684° | 99.5% |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1520 / 0 / 111 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0410, wR2 = 0.1025 |
| Largest diff. peak and hole | 0.250 and -0.210 e.Å⁻³ |
References
-
Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A, 71(1), 3-8. 1
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. 2
-
Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. 3
-
Macrae, C. F., Sovago, I., Cottrell, S. J., Galek, P. T. A., McCabe, P., Pidcock, E., ... & Wood, P. A. (2020). "Mercury 4.0: from visualization to analysis, design and prediction". Journal of Applied Crystallography, 53(1), 226-235. 4
-
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds". Accounts of Chemical Research, 23(4), 120-126.5
-
Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). "Patterns in Hydrogen Bonding: Functionality and Graph Set Analysis in Crystals". Angewandte Chemie International Edition in English, 34(15), 1555-1573. 6
